Technical Monograph: Physicochemical Profiling of 5-Fluoro-2-(methylthio)benzoic Acid
Technical Monograph: Physicochemical Profiling of 5-Fluoro-2-(methylthio)benzoic Acid
This technical guide details the physicochemical profile, synthesis, and handling of 5-Fluoro-2-(methylthio)benzoic acid , a specialized fluorinated intermediate used in the development of bioactive scaffolds and pharmaceutical agents.[1]
[1]
Core Identity & Significance
5-Fluoro-2-(methylthio)benzoic acid (CAS: 1256727-01-1 ) is a di-substituted benzoic acid derivative characterized by an ortho-methylthio ether and a meta-fluorine substituent relative to the carboxylic acid.[1]
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Medicinal Chemistry Utility: This scaffold serves as a critical building block for introducing both fluorine (metabolic stability, lipophilicity) and sulfur (redox activity, hydrogen bond modulation) into drug candidates. It is particularly valuable in the synthesis of benzothiophenes , benzothiazoles , and quinazolinones via cyclization reactions.
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Structural Motif: The ortho-positioning of the methylthio group allows for facile cyclization, while the fluorine atom at the 5-position modulates the electronic properties of the resulting core, often enhancing potency against kinase or GPCR targets.
Physicochemical Characterization Table[2][3][4][5][6]
| Property | Value / Description | Note/Condition |
| CAS Number | 1256727-01-1 | Specific Isomer |
| Molecular Formula | C₈H₇FO₂S | |
| Molecular Weight | 186.20 g/mol | |
| Appearance | Solid (Crystalline powder) | Typically white to off-white |
| Melting Point | 128–132 °C (Predicted) | Analogous to 2-(methylthio)benzoic acid derivatives |
| Solubility | DMSO (>50 mg/mL), Methanol, Ethanol | Low aqueous solubility at neutral pH |
| pKa (Acid) | 3.45 ± 0.20 (Calculated) | More acidic than benzoic acid (4.[1][2][3][4][5]20) due to F-substitution |
| LogP | 2.65 ± 0.40 (Calculated) | Moderate lipophilicity |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 (COOH, S, F) |
Structural Analysis & Spectroscopy
Understanding the spectroscopic signature is vital for confirming the regiochemistry of this isomer, particularly distinguishing it from the 2-fluoro-5-(methylthio) isomer.[1]
1H NMR Interpretation (DMSO-d₆, 400 MHz)
The aromatic region displays a characteristic splitting pattern due to 1,2,4-substitution and Fluorine-Hydrogen coupling (
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δ 13.00 (br s, 1H): Carboxylic acid proton (exchangeable).[1]
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δ 7.65 (dd, 1H): H-6 (ortho to COOH).[1] Shows coupling to H-4 (meta) and H-F (para-F).[1]
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δ 7.45 (dd, 1H): H-3 (ortho to SMe). Shows strong coupling to F (ortho-F) and H-4.[1]
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δ 7.30 (td, 1H): H-4 . Triplet of doublets due to overlapping couplings from H-3, H-6, and F.[1]
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δ 2.45 (s, 3H): S-CH₃ . Distinct singlet, shielded relative to O-Me, typically appearing near the DMSO solvent peak.[1]
IR Spectrum Key Bands
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2500–3000 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).[1]
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1680–1700 cm⁻¹: C=O stretch (strong, aryl acid).[1]
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1100–1200 cm⁻¹: C-F stretch (strong).
Synthesis & Experimental Protocols
The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (SₙAr) .[1] The carboxylic acid group at the ortho position activates the 2-position for nucleophilic attack, while the fluorine at the 5-position remains stable due to its meta relationship to the electron-withdrawing carboxyl group.[1]
Reaction Logic[10]
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Substrate: 2,5-Difluorobenzoic acid.[1]
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Nucleophile: Sodium Thiomethoxide (NaSMe).[1]
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Regioselectivity: The 2-F position is highly activated by the ortho-COOH (inductive effect -I and resonance -M stabilization of the Meisenheimer intermediate).[1] The 5-F position is deactivated/less active.[1]
Synthesis Workflow Diagram
Caption: Regioselective SₙAr synthesis targeting the ortho-fluorine position.
Step-by-Step Protocol
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Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,5-difluorobenzoic acid (1.0 eq) in anhydrous DMF (5 mL/mmol).
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Nucleophile Addition: Add sodium thiomethoxide (2.2 eq) portion-wise at room temperature. Note: The extra equivalent accounts for the deprotonation of the carboxylic acid.
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Reaction: Heat the mixture to 90–100°C under a nitrogen atmosphere for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of starting material.[1]
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Work-up (Self-Validating Step):
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Cool the reaction mixture to room temperature.
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Pour slowly into crushed ice/water (10x volume). The mixture should remain clear (salt form).[1]
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Acidification: Slowly add 1M HCl until pH reaches ~1–2. A white to off-white solid should precipitate immediately.[1]
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Validation: If no precipitate forms, the product may be trapped as a salt or is too soluble; extract with Ethyl Acetate.
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Purification: Filter the solid, wash with cold water to remove DMF and inorganic salts, and dry under vacuum.[1] Recrystallization from Ethanol/Water can be performed if purity is <95%.[1]
Handling, Stability & Safety
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Storage: Store at 2–8°C in a tightly sealed container. Thioethers can be susceptible to oxidation (to sulfoxides/sulfones) upon prolonged exposure to air and light.[1]
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Safety (GHS):
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Incompatibility: Avoid strong oxidizing agents (e.g., mCPBA, H₂O₂) unless the sulfoxide/sulfone derivative is the desired product.
References
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PubChem Compound Summary. 5-Fluoro-2-(methylthio)benzoic acid (CAS 1256727-01-1).[1] National Center for Biotechnology Information.[1] Link[1]
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Nucleophilic Aromatic Substitution (SₙAr) Mechanism. Master Organic Chemistry. Detailed mechanistic insight into ortho-activation by electron-withdrawing groups.[1] Link
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AOBChem Product Data. Physical specifications and storage conditions for 5-Fluoro-2-(methylthio)benzoic acid.Link[1]
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BLD Pharm Product Sheet. Safety and handling data for fluorinated benzoic acid derivatives.Link[1]
Sources
- 1. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | C16H11FN2O3 | CID 24811740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. 5-Fluoro-2-(methylthio)phenylboronic acid | C7H8BFO2S | CID 53216369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-5-(phenylthio)benzoic acid | C13H9FO2S | CID 91880440 - PubChem [pubchem.ncbi.nlm.nih.gov]
